3-fluoro-5-methyl-N-(4-methylpyridin-3-yl)pyridine-2-carboxamide
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Overview
Description
3-fluoro-5-methyl-N-(4-methylpyridin-3-yl)pyridine-2-carboxamide is a fluorinated pyridine derivative. Compounds containing fluorine atoms are of significant interest due to their unique chemical and biological properties. The presence of fluorine can enhance the stability, lipophilicity, and bioavailability of the compound, making it a valuable candidate for various applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-5-methyl-N-(4-methylpyridin-3-yl)pyridine-2-carboxamide typically involves the fluorination of pyridine derivatives. One common method includes the use of fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. The reaction is usually carried out under mild conditions, often at room temperature, to achieve high yields of the desired product .
Industrial Production Methods
Industrial production of fluorinated pyridines, including this compound, often involves large-scale fluorination processes. These processes may utilize continuous flow reactors to ensure consistent product quality and high throughput. The use of advanced fluorinating agents and catalysts can further optimize the efficiency and selectivity of the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-5-methyl-N-(4-methylpyridin-3-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-fluoro-5-methyl-N-(4-methylpyridin-3-yl)pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases due to its enhanced stability and bioavailability.
Industry: Utilized in the development of advanced materials with improved properties.
Mechanism of Action
The mechanism of action of 3-fluoro-5-methyl-N-(4-methylpyridin-3-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The compound may also influence various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-3-methylpyridine
- 4-fluoro-2-methylpyridine
- 3-fluoro-4-methylpyridine
Uniqueness
3-fluoro-5-methyl-N-(4-methylpyridin-3-yl)pyridine-2-carboxamide is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties. The presence of both fluorine and methyl groups in the pyridine ring can enhance its stability, lipophilicity, and bioavailability compared to other similar compounds .
Properties
IUPAC Name |
3-fluoro-5-methyl-N-(4-methylpyridin-3-yl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O/c1-8-5-10(14)12(16-6-8)13(18)17-11-7-15-4-3-9(11)2/h3-7H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJZSJVENUKGCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NC(=O)C2=C(C=C(C=N2)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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